molecular formula C13H18ClFN2O2 B1381741 Benzyl 5-fluoropiperidin-3-ylcarbamate HCl CAS No. 1356342-49-8

Benzyl 5-fluoropiperidin-3-ylcarbamate HCl

Cat. No. B1381741
CAS RN: 1356342-49-8
M. Wt: 288.74 g/mol
InChI Key: RZLXUSRNOIRNLG-UHFFFAOYSA-N
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Description

Benzyl 5-fluoropiperidin-3-ylcarbamate HCl is a chemical compound with the CAS Number: 1356342-49-8 . It has a molecular weight of 288.75 and its IUPAC name is benzyl 5-fluoro-3-piperidinylcarbamate hydrochloride . It is a white to yellow solid at room temperature .


Molecular Structure Analysis

The InChI code for Benzyl 5-fluoropiperidin-3-ylcarbamate HCl is 1S/C13H17FN2O2.ClH/c14-11-6-12 (8-15-7-11)16-13 (17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,15H,6-9H2, (H,16,17);1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Benzyl 5-fluoropiperidin-3-ylcarbamate HCl is a white to yellow solid . It has a molecular weight of 288.75 . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

1. Synthesis and Cancer Research

Benzyl 5-fluoropiperidin-3-ylcarbamate HCl is involved in the synthesis of various compounds with potential applications in cancer research. For instance, the synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates, which showed activity against lymphoid leukemia L1210 and lymphocytic leukemia P388 in mice, utilizes similar chemical structures (Temple, 1990).

2. Development of Analytical Methods

Research on benzyl 5-fluoropiperidin-3-ylcarbamate HCl contributes to the development of advanced analytical methodologies. For example, a study focused on the synthesis of a genotoxic impurity related to this compound and developed a sensitive UPLC method for its quantification in pharmaceuticals (Katta et al., 2017).

3. Pharmaceutical Applications

The compound plays a role in the pharmaceutical sector, particularly in the synthesis of various derivatives with potential therapeutic applications. For example, its structural analogs have been synthesized and evaluated for anticonvulsant activity, showing significant results in PTZ-induced convulsion and maximal electroshock models (Navale et al., 2013).

4. Radiotracer Development

Research involving benzyl 5-fluoropiperidin-3-ylcarbamate HCl extends to the field of radiotracer development for medical imaging. Studies on the radiolabelling of related fluoropiperidines have been conducted with the aim of developing novel tracers for positron emission tomography (PET) (Koudih et al., 2012).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

benzyl N-(5-fluoropiperidin-3-yl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2.ClH/c14-11-6-12(8-15-7-11)16-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,15H,6-9H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLXUSRNOIRNLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1F)NC(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 5-fluoropiperidin-3-ylcarbamate HCl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 5-fluoropiperidin-3-ylcarbamate HCl
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Benzyl 5-fluoropiperidin-3-ylcarbamate HCl
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Benzyl 5-fluoropiperidin-3-ylcarbamate HCl
Reactant of Route 4
Benzyl 5-fluoropiperidin-3-ylcarbamate HCl
Reactant of Route 5
Benzyl 5-fluoropiperidin-3-ylcarbamate HCl
Reactant of Route 6
Benzyl 5-fluoropiperidin-3-ylcarbamate HCl

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